molecular formula C9H11NO2 B561689 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) CAS No. 359435-75-9

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4)

Cat. No.: B561689
CAS No.: 359435-75-9
M. Wt: 169.216
InChI Key: KTXUGZHJVRHQGP-QLYAIYELSA-N
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Description

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4), also known as 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4), is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 169.216. The purity is usually 95%.
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Scientific Research Applications

  • Jing et al. (2014) developed a sensitive and reproducible assay for detecting and quantifying [pyridine-D4]hydroxy acid ([D4]4) in human urine, a biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. This assay can be used in future studies evaluating the efficiency of NNK metabolic activation in humans (Jing et al., 2014).

  • Stepanov et al. (2008) showed that NNK metabolic activation is a significant pathway in smokers, accounting for about 86% of total urinary excretion of NNK metabolites. This study used [pyridine-D4]NNK to specifically identify NNK-derived metabolites in smokers' urine (Stepanov et al., 2008).

  • Lin et al. (1993) reported the synthesis of [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone ([3,3-D2]HPB), used as an internal standard for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines. This synthesis is crucial for studying the tobacco-specific nitrosamine exposure (Lin et al., 1993).

  • Upadhyaya et al. (2003) identified DNA adducts formed by 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) through metabolic activation. This study provides markers for investigating the role of specific NNAL-DNA adducts in carcinogenesis by NNAL and NNK (Upadhyaya et al., 2003).

  • Peterson et al. (1991) developed a high-pressure liquid chromatography assay to determine the extent of NNK metabolism through alpha-hydroxylation pathways in microsomal preparations, using levels of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) to measure the extent of methyl hydroxylation (Peterson et al., 1991).

  • Smith et al. (1992) investigated the metabolism of NNK in human lung and liver microsomes and cytochromes P-450 expressed in hepatoma cells, indicating the potential role of human P-450 forms in the metabolic activation of NNK (Smith et al., 1992).

Properties

IUPAC Name

3,3,4,4-tetradeuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i2D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUGZHJVRHQGP-QLYAIYELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)C1=CN=CC=C1)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662027
Record name 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-75-9
Record name 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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